Adamts-5-IN-2
Overview
Description
Adamts-5-IN-2 is a potent inhibitor of the enzyme ADAMTS-5, which is involved in the degradation of cartilage. This compound has shown significant potential in the treatment of osteoarthritis by preventing the breakdown of aggrecan, a critical component of cartilage .
Preparation Methods
The synthesis of Adamts-5-IN-2 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes the formation of an isoindoline amide scaffold, which is crucial for its activity . Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity, often involving the use of advanced catalytic processes and purification techniques .
Chemical Reactions Analysis
Adamts-5-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Used to convert specific functional groups to enhance the compound’s stability.
Substitution: Commonly employed to introduce different substituents that can improve the compound’s pharmacokinetic properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups that can enhance its inhibitory activity .
Scientific Research Applications
Adamts-5-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of metalloproteinases and their role in various biochemical pathways.
Mechanism of Action
Adamts-5-IN-2 exerts its effects by binding to the active site of the enzyme ADAMTS-5, thereby inhibiting its activity. This inhibition prevents the enzyme from degrading aggrecan, a key component of the cartilage extracellular matrix. The molecular targets involved include the zinc ion in the active site of ADAMTS-5, which is essential for its catalytic activity .
Comparison with Similar Compounds
Adamts-5-IN-2 is unique compared to other ADAMTS-5 inhibitors due to its high potency and selectivity. Similar compounds include:
GLPG1972: Another potent ADAMTS-5 inhibitor with a different scaffold structure.
Isoindoline amide derivatives: These compounds share a similar core structure but differ in their substituents, affecting their inhibitory activity and pharmacokinetic properties.
This compound stands out due to its optimized pharmacokinetic profile and higher selectivity for ADAMTS-5, making it a promising candidate for further development .
Properties
IUPAC Name |
5-ethyl-5'-phenylspiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-2-11-8-9-14-13(10-11)17(16(21)18-14)20-19-15(22-17)12-6-4-3-5-7-12/h3-10,20H,2H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJWVAKZQXYHBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C23NN=C(S3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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